3-[4-(Methylamino)phenyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a benzene ring conjugated to a propanoic acid moiety, with a methylamino group attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methylamino)phenyl]propanoic acid hydrochloride typically involves the reaction of 4-(methylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and acidification to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new chemical compounds.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Methylamino)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- 3-(Propylamino)propanoic acid hydrochloride
Uniqueness
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methylamino group and the conjugated benzene ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-[4-(methylamino)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9-5-2-8(3-6-9)4-7-10(12)13;/h2-3,5-6,11H,4,7H2,1H3,(H,12,13);1H |
InChI Key |
ICRAVSXBXPXEIC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.